4-(Aminomethyl)-3-fluorobenzonitrile

Overview

Description

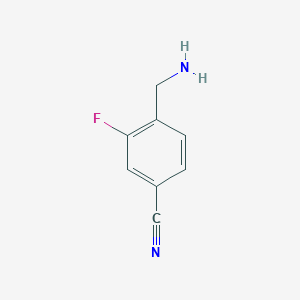

4-(Aminomethyl)-3-fluorobenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-fluorobenzonitrile typically involves the following steps:

Nitration: The starting material, 3-fluorobenzonitrile, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to primary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-(Aminomethyl)-3-fluorobenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-(Aminomethyl)benzonitrile: Lacks the fluorine atom, which may affect its reactivity and binding properties.

3-Fluorobenzonitrile: Lacks the aminomethyl group, limiting its applications in certain synthetic routes.

4-(Aminomethyl)-2-fluorobenzonitrile: Positional isomer with different chemical and physical properties.

Uniqueness

4-(Aminomethyl)-3-fluorobenzonitrile is unique due to the presence of both the aminomethyl and fluorine substituents, which confer distinct reactivity and binding characteristics, making it valuable in various research and industrial applications.

Biological Activity

4-(Aminomethyl)-3-fluorobenzonitrile, also known by its CAS number 701264-00-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that this compound may influence various signaling pathways, particularly those related to hypoxia-inducible factor (HIF) pathways. HIF-1α, a key regulator of cellular response to low oxygen levels, is significantly affected by this compound, leading to alterations in gene expression and metabolic processes.

Target Interaction

- HIF-1α Activation : This compound has been shown to induce the expression of HIF-1α protein, which subsequently activates genes involved in glycolysis and angiogenesis. This mechanism is crucial in cancer biology, where tumor cells often exploit hypoxic conditions for survival and growth.

Biological Effects

The effects of this compound extend across various cell types and conditions. Notable findings include:

- Cellular Metabolism : The compound enhances glycolytic activity in tumor cells under hypoxic conditions, promoting cell survival and proliferation.

- Gene Expression Modulation : It influences the transcriptional activity of genes related to cell growth and metabolism, which may have implications for cancer treatment strategies.

Research Findings

Several studies have investigated the effects of this compound on different biological systems. A summary of key findings is presented below:

Case Studies

- In Vitro Studies : In laboratory settings, this compound was tested on various cancer cell lines. Results showed a significant increase in cell viability under hypoxic conditions compared to controls.

- In Vivo Models : Animal studies demonstrated that administration of this compound resulted in reduced tumor sizes and improved metabolic profiles in xenograft models, suggesting its potential as an anti-cancer agent.

Implications for Therapeutics

The biological activities exhibited by this compound suggest potential therapeutic applications, particularly in oncology. Its ability to modulate HIF-1α pathways could be harnessed for developing treatments aimed at tumors characterized by hypoxia.

Potential Applications

- Cancer Therapy : Targeting hypoxic tumor environments by enhancing cellular metabolism.

- Neuroprotection : Investigating its role in neurodegenerative diseases where hypoxia plays a critical role.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(Aminomethyl)-3-fluorobenzonitrile and its analogs in academic research?

Methodological Answer: The synthesis of fluorobenzonitrile derivatives often employs palladium-catalyzed cross-coupling reactions. For example, analogs such as 4-{6-[4-(2-Cyanovinyl)phenylamino]-3-fluoropyridin-2-ylamino}benzonitrile (68% yield) are synthesized using Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ as a base in anhydrous toluene at 110°C . Key steps include:

- Catalyst system : Pd(OAc)₂/XPhos for Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

- Reaction optimization : Use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80–110°C) to enhance reactivity.

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol.

Table 1: Representative Synthesis Conditions

| Compound | Catalyst System | Solvent | Yield (%) | Purity (HUPLC) |

|---|---|---|---|---|

| 4g (fluorophenyl analog) | Pd(OAc)₂/XPhos | Toluene | 50 | >95% |

| 4h (cyanovinyl analog) | Pd(OAc)₂/XPhos | DMF | 68 | >98% |

Q. How can researchers confirm the structural identity and purity of this compound derivatives?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Analyze chemical shifts and coupling constants. For example, fluorinated aromatic protons typically resonate at δ 7.1–7.8 ppm with JF-H ≈ 8–12 Hz .

- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error versus calculated values .

- HUPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Melting Point : Compare experimental values (e.g., 135–136°C for 4g) with literature data to detect impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use full-face shields for reactions involving volatile intermediates .

- Engineering Controls : Conduct reactions in fume hoods with HEPA filters to capture airborne particulates.

- Waste Disposal : Quench nitrile-containing waste with 10% NaOH/ethanol solutions before disposal to prevent cyanide release .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target engagement?

Methodological Answer:

- Force Field Parameterization : Use the GAFF force field in AMBER to model ligand-protein interactions, as demonstrated for 4-(aminomethyl)benzoic acid analogs .

- Docking Studies : Perform rigid-receptor docking with AutoDock Vina to predict binding poses in active sites (e.g., urokinase-type plasminogen activator) .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability and hydrogen-bonding networks .

Key Software Tools : AMBER, GROMACS, AutoDock Vina.

Q. How should researchers resolve contradictions in spectral data for fluorobenzonitrile derivatives, such as overlapping NMR signals?

Methodological Answer:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25–60°C. For example, overlapping (E)/(Z) isomer signals in 4h were resolved at 40°C .

- 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks. Fluorine decoupling simplifies splitting patterns in ¹H NMR.

- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to track fluorine environments via ¹⁹F NMR .

Q. What strategies optimize regioselectivity in the functionalization of this compound?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., boronate esters) to steer electrophilic substitution to the meta-fluorine position .

- Protection-Deprotection : Use Boc-protected aminomethyl groups to prevent undesired side reactions during nitration or halogenation .

- Microwave-Assisted Synthesis : Enhance selectivity in SNAr reactions (e.g., replacing fluorine with amines) via controlled heating .

Table 2: Regioselective Functionalization Examples

| Reaction Type | Conditions | Selectivity (%) |

|---|---|---|

| Bromination | NBS, CCl₄, 80°C | >90 (para) |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DME | 85 (meta) |

Q. How can researchers elucidate structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

- Analog Libraries : Synthesize derivatives with varied substituents (e.g., chloro, methoxy) at the 3-position to assess steric/electronic effects .

- Biological Assays : Test kinase inhibition (IC₅₀) or cellular uptake (e.g., in HeLa cells) to correlate substituent polarity with activity .

- Crystallography : Co-crystallize analogs with target proteins (e.g., BTK kinase) to identify critical hydrogen bonds or hydrophobic interactions .

Properties

IUPAC Name |

4-(aminomethyl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPZVUBFUQTUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289348 | |

| Record name | 4-(Aminomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701264-00-8 | |

| Record name | 4-(Aminomethyl)-3-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701264-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.